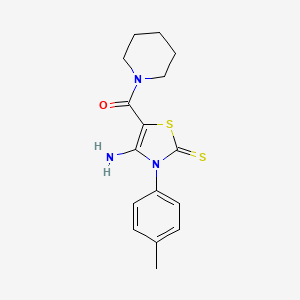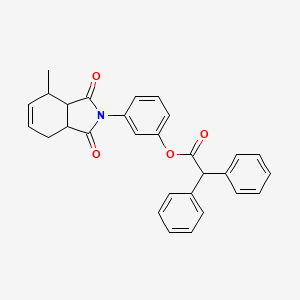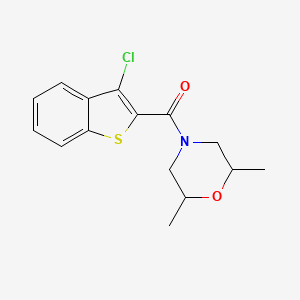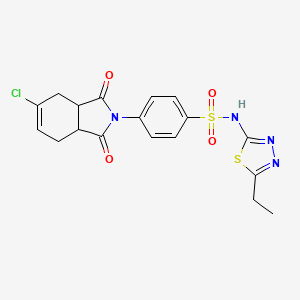![molecular formula C11H14BrN3O3 B4051533 N-[3-(4-bromo-2-nitroanilino)propyl]acetamide](/img/structure/B4051533.png)
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide
Vue d'ensemble
Description
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is an organic compound that features a bromine and nitro group attached to an aniline ring, which is further connected to a propyl chain and an acetamide group
Applications De Recherche Scientifique
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group, forming 4-bromo-2-nitroaniline.
Alkylation: The nitroaniline derivative is then alkylated with 3-bromopropylamine to form N-[3-(4-bromo-2-nitroanilino)propyl]amine.
Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the acetamide group.
Major Products Formed
Reduction: 4-bromo-2-aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Hydrolysis: 4-bromo-2-nitroaniline and acetic acid.
Mécanisme D'action
The mechanism of action of N-[3-(4-bromo-2-nitroanilino)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the propyl and acetamide groups can influence the compound’s overall bioavailability and stability. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-nitroaniline
- N-(4-bromo-2-nitrophenyl)acetamide
- 4-bromoacetanilide
Uniqueness
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide is unique due to the presence of both a propyl chain and an acetamide group, which can enhance its solubility and reactivity compared to simpler analogs like 4-bromo-2-nitroaniline. This structural complexity allows for more diverse applications and interactions in various scientific fields.
Propriétés
IUPAC Name |
N-[3-(4-bromo-2-nitroanilino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-8(16)13-5-2-6-14-10-4-3-9(12)7-11(10)15(17)18/h3-4,7,14H,2,5-6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFUPUZOLDRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide](/img/structure/B4051459.png)
![17-(4-Phenylquinolin-8-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4051460.png)


![N-tert-butyl-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B4051484.png)
![[4-(Butan-2-ylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide](/img/structure/B4051492.png)

![Methyl 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride](/img/structure/B4051500.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4051504.png)


![N-(2-methoxyphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4051523.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide](/img/structure/B4051530.png)
![2-methoxy-2-oxoethyl 4-{[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4051537.png)
